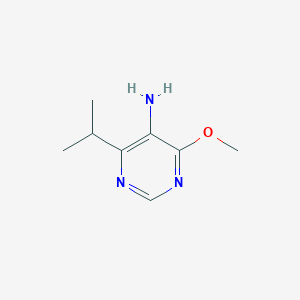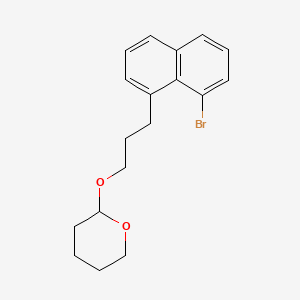
2-(3-(8-Bromonaphthalen-1-yl)propoxy)tetrahydro-2H-pyran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(8-bromo-1-naphthalenyl)propoxy]tetrahydro-2H-Pyran is a synthetic organic compound that features a tetrahydro-2H-pyran ring substituted with a 3-(8-bromo-1-naphthalenyl)propoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(8-bromo-1-naphthalenyl)propoxy]tetrahydro-2H-Pyran typically involves the following steps:
Formation of the 8-bromo-1-naphthalenyl intermediate: This step involves the bromination of 1-naphthalene to introduce a bromine atom at the 8-position.
Preparation of the propoxy linker: The 8-bromo-1-naphthalenyl intermediate is then reacted with 3-chloropropanol to form the 3-(8-bromo-1-naphthalenyl)propoxy intermediate.
Cyclization to form the tetrahydro-2H-pyran ring: The final step involves the cyclization of the 3-(8-bromo-1-naphthalenyl)propoxy intermediate with tetrahydrofuran under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
2-[3-(8-bromo-1-naphthalenyl)propoxy]tetrahydro-2H-Pyran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the naphthalene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The tetrahydro-2H-pyran ring can be oxidized to form the corresponding lactone.
Reduction Reactions: The naphthalene ring can be reduced to form the corresponding dihydronaphthalene derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products
Substitution Reactions: Products include various substituted naphthalene derivatives.
Oxidation Reactions: Products include lactones.
Reduction Reactions: Products include dihydronaphthalene derivatives.
科学研究应用
2-[3-(8-bromo-1-naphthalenyl)propoxy]tetrahydro-2H-Pyran has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 2-[3-(8-bromo-1-naphthalenyl)propoxy]tetrahydro-2H-Pyran involves its interaction with specific molecular targets. The bromine atom in the naphthalene ring can form halogen bonds with target proteins, while the tetrahydro-2H-pyran ring can interact with hydrophobic pockets in the target. These interactions can modulate the activity of the target protein, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-(3-Bromopropoxy)tetrahydro-2H-pyran: Similar structure but lacks the naphthalene ring.
2-(3-Chloropropoxy)tetrahydro-2H-pyran: Similar structure but with a chlorine atom instead of a bromine atom.
2-(3-Butynyloxy)tetrahydro-2H-pyran: Similar structure but with a butynyl group instead of a naphthalene ring.
Uniqueness
2-[3-(8-bromo-1-naphthalenyl)propoxy]tetrahydro-2H-Pyran is unique due to the presence of both the naphthalene ring and the tetrahydro-2H-pyran ring in its structure. This combination of structural features imparts unique chemical and biological properties to the compound, making it a valuable tool in scientific research.
属性
分子式 |
C18H21BrO2 |
|---|---|
分子量 |
349.3 g/mol |
IUPAC 名称 |
2-[3-(8-bromonaphthalen-1-yl)propoxy]oxane |
InChI |
InChI=1S/C18H21BrO2/c19-16-10-4-8-14-6-3-7-15(18(14)16)9-5-13-21-17-11-1-2-12-20-17/h3-4,6-8,10,17H,1-2,5,9,11-13H2 |
InChI 键 |
NLWNGMYUEXWQDY-UHFFFAOYSA-N |
规范 SMILES |
C1CCOC(C1)OCCCC2=CC=CC3=C2C(=CC=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


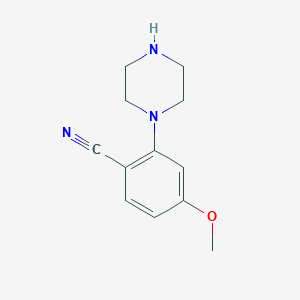
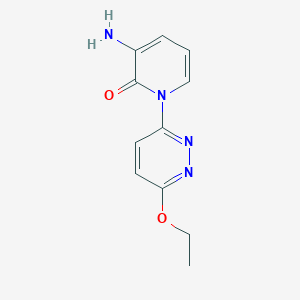
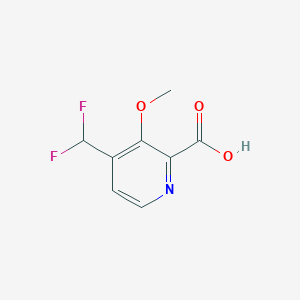

![2-Methoxy-5-methyl-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)aniline](/img/structure/B13927083.png)
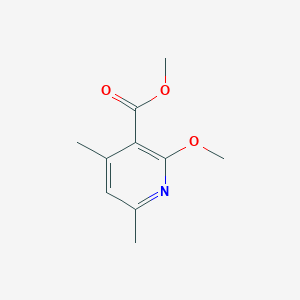
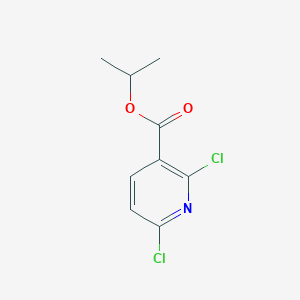
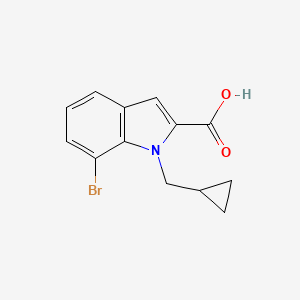

![N-(5-chloro-2-pyridinyl)-6-Azaspiro[2.5]octane-5-methanamine](/img/structure/B13927125.png)
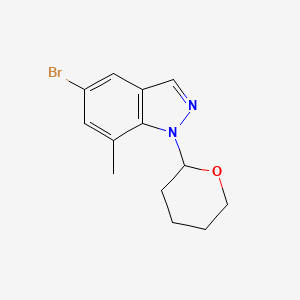
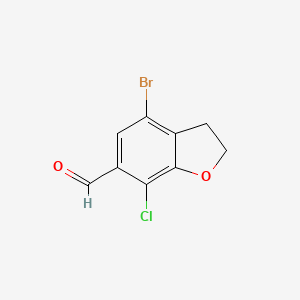
![Tert-butyl 3-bromo-6A,7,9,10-tetrahydropyrazino[1,2-D]pyrido[3,2-B][1,4]oxazine-8(6H)-carboxylate](/img/structure/B13927149.png)
